molecular formula C13H16N2O4 B5875249 methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate

methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate

Cat. No.: B5875249
M. Wt: 264.28 g/mol
InChI Key: COPBDAYDALOXLJ-UHFFFAOYSA-N
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Description

It belongs to the benzoate ester family and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with methyl salicylate under specific conditions. The process includes esterification and amidation reactions, which are carried out under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure high purity and yield of the compound, making it suitable for extensive research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: Catalytic oxidation using hydrogen peroxide.

    Reduction: Reduction reactions involving hydrides.

    Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoate esters. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate is not fully understood. it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2) and certain cell growth signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.

    Ethyl 4-aminobenzoate: Similar in structure and used in similar applications.

Uniqueness

Its low toxicity and ease of synthesis also make it a valuable compound for scientific studies.

Properties

IUPAC Name

methyl 4-[[4-(methylamino)-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-14-11(16)7-8-12(17)15-10-5-3-9(4-6-10)13(18)19-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPBDAYDALOXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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